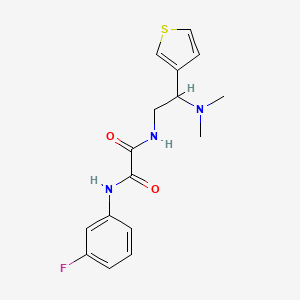

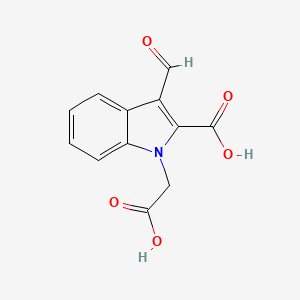

![molecular formula C9H8N2OS B2545919 4-(丙-2-烯-1-氧基)噻吩并[3,2-d]嘧啶 CAS No. 2168366-39-8](/img/structure/B2545919.png)

4-(丙-2-烯-1-氧基)噻吩并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities and have been used in the synthesis of new compounds with potential therapeutic applications .

Synthesis Analysis

The synthesis of thienopyrimidines involves various methods. For instance, a series of new tetrahydro1benzothieno[2,3-d]pyrimidines containing a 1,2,3-triazole fragment linked through an oxymethylene spacer have been synthesized by click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst .

Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For example, they can react with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate to form new compounds .

科学研究应用

Organic Electronics and Semiconductors

Thieno[3,2-d]pyrimidine derivatives have garnered significant interest in organic electronics. Their unique electronic properties make them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Researchers have synthesized and studied various thieno[3,2-d]pyrimidine-based materials to enhance charge transport, stability, and efficiency in these electronic devices .

Medicinal Chemistry and Drug Development

Thieno[3,2-d]pyrimidines exhibit promising pharmacological properties. Some derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects. For instance, suprofen, a 2-substituted thiophene-based compound, serves as a nonsteroidal anti-inflammatory drug. Articaine, another derivative, acts as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Corrosion Inhibition

Thiophene derivatives, including thieno[3,2-d]pyrimidines, find applications as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them valuable in various sectors .

Anticancer Activity

Recent studies have explored thiazolopyrimidine derivatives, closely related to thieno[3,2-d]pyrimidines, for their anticancer potential. These compounds exhibited excellent activity against human cancer cell lines and induced apoptosis by inhibiting CDK enzymes .

Second Harmonic Generation (SHG) Materials

Certain pyridine-based chalcone derivatives, containing thieno[3,2-d]pyrimidine moieties, have shown enhanced SHG efficiency. These materials are relevant for nonlinear optical applications .

Antimicrobial Properties

Among synthesized thieno[3,2-d]pyrimidine derivatives, some exhibit inhibitory effects against bacteria such as B. subtilis, E. coli, P. vulgaris, and S. aureus. Compound 12, in particular, demonstrated strong antimicrobial activity .

Synthetic Applications and Versatility

The enaminone derivatives of thieno[3,2-d]pyrimidine serve as versatile synthons. Researchers have used them in the design of novel pharmaceutical therapies and explored their applications in N-heterocycles and naturally occurring alkaloids .

未来方向

Thienopyrimidines, including “4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine”, hold promise for future research due to their various biological activities and potential therapeutic applications . Further studies are needed to fully understand their mechanisms of action and to optimize their properties for use in drug development.

属性

IUPAC Name |

4-prop-2-enoxythieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-2-4-12-9-8-7(3-5-13-8)10-6-11-9/h2-3,5-6H,1,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMWBLNDASRBAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC=NC2=C1SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545837.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2545840.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride](/img/structure/B2545845.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2545851.png)

![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2545859.png)